Benzene, 1-methyl-4-(1-nitrosoethenyl)-
Description
Benzene, 1-methyl-4-(1-nitrosoethenyl)-, is a substituted aromatic compound featuring a benzene ring with a methyl group at position 1 and a 1-nitrosoethenyl group (-CH₂-C=N-O) at position 3. This compound’s structure combines electron-donating (methyl) and electron-withdrawing (nitrosoethenyl) groups, which may confer unique reactivity patterns.
Nitroso compounds are often implicated in industrial synthesis, pharmaceuticals, and toxicological studies due to their ability to act as nitrosating agents or participate in free radical pathways . The ethenyl moiety may further enhance conjugation and influence solubility or stability.
Properties
CAS No. |
153629-88-0 |
|---|---|
Molecular Formula |
C9H9NO |
Molecular Weight |
147.17 g/mol |
IUPAC Name |
1-methyl-4-(1-nitrosoethenyl)benzene |
InChI |
InChI=1S/C9H9NO/c1-7-3-5-9(6-4-7)8(2)10-11/h3-6H,2H2,1H3 |
InChI Key |
UQLZHLADBMFFLZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C(=C)N=O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Benzene, 1-methyl-4-(1-nitrosoethenyl)- typically involves electrophilic aromatic substitution reactionsThe reaction conditions often require a mixture of concentrated nitric acid and sulfuric acid at controlled temperatures .
Industrial Production Methods: Industrial production of this compound may involve large-scale nitration processes followed by purification steps to isolate the desired product. The use of catalysts and optimized reaction conditions ensures high yield and purity.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: This compound can undergo oxidation reactions, where the methyl group is oxidized to form carboxylic acids.
Reduction: Reduction reactions can convert the nitroso group to an amino group.
Substitution: Electrophilic aromatic substitution reactions are common, where the benzene ring undergoes substitution with various electrophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Hydrogen gas (H₂) with a palladium catalyst (Pd/C).
Substitution: Halogens (Cl₂, Br₂) in the presence of a Lewis acid catalyst like aluminum chloride (AlCl₃).
Major Products:
Oxidation: Benzoic acid derivatives.
Reduction: Amino-substituted benzene derivatives.
Substitution: Halogenated benzene derivatives.
Scientific Research Applications
Chemistry: Benzene, 1-methyl-4-(1-nitrosoethenyl)- is used as an intermediate in organic synthesis, particularly in the production of dyes, pharmaceuticals, and agrochemicals .
Biology: In biological research, this compound can be used to study the effects of nitroso compounds on cellular processes and enzyme activities.
Industry: In the industrial sector, this compound is used in the manufacture of specialty chemicals and materials with specific properties, such as polymers and resins .
Mechanism of Action
The mechanism of action of Benzene, 1-methyl-4-(1-nitrosoethenyl)- involves its interaction with nucleophiles and electrophiles. The nitroso group can participate in redox reactions, influencing the compound’s reactivity. The benzene ring’s delocalized π-electrons facilitate electrophilic substitution reactions, while the nitroso group can undergo reduction to form amino derivatives .
Comparison with Similar Compounds
Functional Group Effects
- Nitroso vs. Nitro Groups: The nitroso group (N=O) in the target compound is less electron-withdrawing than the nitro group (-NO₂) in "Benzene, 1-(1-methylethenyl)-4-nitro-" but more reactive in nitrosation and redox reactions.
- Sulfonyl vs. Nitrosoethenyl : Sulfonyl groups (e.g., in ) impart polarity and stability, whereas the nitrosoethenyl group’s conjugated system may enhance electrophilicity and participation in cycloaddition reactions.
Structural Modifications
- Alkyl Chain Length : Linear alkyl chains (e.g., pentyl in ) increase hydrophobicity and reduce reactivity compared to functionalized substituents like nitrosoethenyl. This impacts applications in material science versus biochemistry.
- Positional Isomerism : Compounds like "Benzene, 1-methoxy-4-(nitromethyl)-" () demonstrate how substituent position alters electronic effects; para-substitution in the target compound optimizes conjugation and resonance stabilization.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
